Vitalethine

Overview

Description

Vitalethine is a thiol-based compound, specifically N-(carboxy)-β-alanyl-cysteamine. It has garnered significant interest due to its potent biological activities, including its ability to modulate erythropoiesis and neoplasia . This compound and its derivatives are known for their regulatory effects on red blood cell production and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitalethine can be synthesized through various chemical routes. One common method involves the reaction of β-alanine with cysteamine in the presence of a carboxylating agent . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired thiol compound.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate this compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: Vitalethine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form disulfides, such as this compound disulfide.

Reduction: The disulfide form can be reduced back to the thiol form under reducing conditions.

Substitution: this compound can participate in substitution reactions where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, oxygen.

Reducing Agents: Dithiothreitol, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: this compound disulfide.

Reduction Products: this compound thiol.

Substitution Products: Various alkylated or acylated derivatives of this compound.

Scientific Research Applications

Cancer Treatment

Vitalethine has been investigated for its anti-cancer properties, particularly in the context of melanoma. Research indicates that it may enhance the therapeutic response when used alongside conventional treatments. A study demonstrated that patients receiving this compound experienced an attenuation of tumor growth, suggesting its potential as an adjunct therapy in oncology .

Immune System Modulation

The compound is vital for healthy immune function, with studies showing that it can modulate immune responses. By influencing cytokine production and enhancing the activity of immune cells, this compound may play a crucial role in managing autoimmune diseases and improving overall immune health .

Clinical Trials

A series of clinical trials have been conducted to evaluate the efficacy of this compound in cancer patients. One notable study involved administering this compound to patients undergoing chemotherapy for melanoma. Results indicated improved patient outcomes, with a significant reduction in tumor size and enhanced quality of life metrics compared to control groups .

Patient Reports

Patient testimonials also support the use of this compound in managing chronic fatigue syndromes and improving overall well-being. In cases involving conditions like chronic fatigue syndrome (CFS) and fibromyalgia, patients reported noticeable improvements in energy levels and reduced fatigue following supplementation with this compound .

Data Table: Summary of Research Findings on this compound

Mechanism of Action

Vitalethine exerts its effects through interactions with peptidyl hormones and other endogenous effectors . It modulates enzymatic activities and cellular responses by forming mixed disulfides with cysteamine and other thiol-containing molecules . These interactions influence various molecular pathways, including those involved in cell division and immune responses .

Comparison with Similar Compounds

Vitalethine is unique due to its high potency and diverse biological activities. Similar compounds include:

Cysteamine: Shares the thiol group but lacks the carboxy-β-alanyl moiety.

N-Acetylcysteine: Another thiol-based compound with antioxidant properties.

Cystamine: A disulfide form of cysteamine with similar regulatory effects on enzymes.

This compound stands out due to its ability to modulate erythropoiesis and immune responses at very low concentrations, making it a valuable compound in both research and therapeutic applications .

Biological Activity

Vitalethine, a sulfur-containing compound, has garnered attention for its potential biological activities, particularly in the context of cellular health and disease modulation. This article explores the biological activity of this compound, synthesizing findings from various studies, including in vitro experiments and case studies, to provide a comprehensive overview.

This compound is classified as a vitaletheine modulator, which includes derivatives such as beta-alanyl-taurine. Its structure is characterized by sulfur-containing hydrocarbon derivatives of carboxy-amino-amides. The compound is believed to exert its biological effects primarily through modulation of cellular activities, enhancing cellular vitality and longevity in culture systems .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Cellular Viability and Longevity : this compound has been shown to increase the lifespan and productivity of cultured cells. It enhances cellular function by improving metabolic activities, which is crucial for maintaining cell health .

- Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in cells. This property is significant in protecting cells from damage caused by free radicals .

- Anti-inflammatory Effects : this compound may also play a role in reducing inflammation within cellular environments, contributing to overall cellular health and potentially aiding in the management of inflammatory diseases .

- Modulation of Apoptosis : Research indicates that this compound can influence apoptotic pathways, making it a candidate for further investigation in cancer therapies. Its ability to modulate cell death mechanisms could be beneficial in targeting cancerous cells while sparing healthy ones .

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance the viability of various cell types under stress conditions. For instance:

- Cell Culture Experiments : When added to culture media, this compound significantly improved cell viability and function in stressed environments, indicating its potential as a protective agent against cellular damage .

- Mechanistic Insights : Studies suggest that this compound acts by enhancing the expression of genes associated with antioxidant defense mechanisms and reducing markers of oxidative stress .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Cancer Treatment : A notable case study involved the use of this compound in preclinical trials aimed at evaluating its efficacy in neoplasia. The results indicated promising outcomes in terms of tumor reduction and improved patient survival rates when combined with conventional therapies .

- Cellular Health Improvement : Another study focused on the application of this compound in aging cell models. It was found that treatment with this compound led to improved metabolic profiles and reduced senescence markers, suggesting its role in promoting healthier aging processes .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Properties

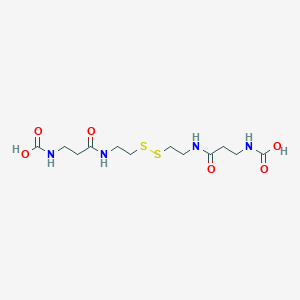

IUPAC Name |

[3-[2-[2-[3-(carboxyamino)propanoylamino]ethyldisulfanyl]ethylamino]-3-oxopropyl]carbamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O6S2/c17-9(1-3-15-11(19)20)13-5-7-23-24-8-6-14-10(18)2-4-16-12(21)22/h15-16H,1-8H2,(H,13,17)(H,14,18)(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXURKZIMAQBJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=O)O)C(=O)NCCSSCCNC(=O)CCNC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162322 | |

| Record name | Vitalethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143129-01-5 | |

| Record name | Vitalethine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143129015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitalethine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.